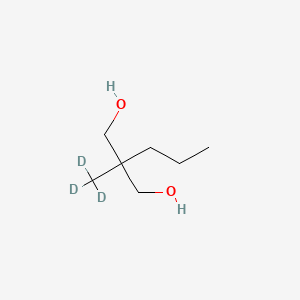

Valsartan-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

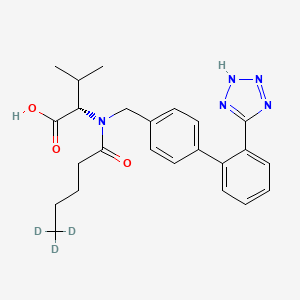

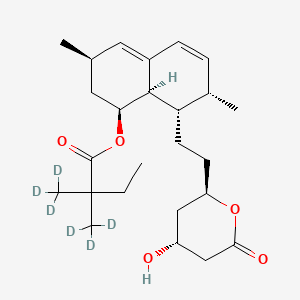

Valsartan-d3 is an isotopically labelled version of Valsartan . Valsartan is an angiotensin II receptor blocker (ARB) that treats high blood pressure and heart failure . It is used to manage hypertension alone or in combination with other antihypertensive agents and to manage heart failure in patients who are intolerant to ACE inhibitors .

Synthesis Analysis

The synthesis of Valsartan involves a three-step process: N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . The key step of the reaction cascade (Suzuki-Miyaura cross-coupling) is catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide .Molecular Structure Analysis

Valsartan’s molecular structure has been studied using various techniques, including messenger tagging vibrational spectroscopy . This technique involves detecting the IR absorptions in a linear action regime by photodissociation of weakly bound N2 molecules .Physical and Chemical Properties Analysis

Valsartan is a white powder with an empirical formula of C24H29N5O3 and a molecular weight of 435.52g/mol . It is lipophilic and has a volume of distribution estimated at 17L .Aplicaciones Científicas De Investigación

Antidepressant and Antianxiety Effects : Valsartan has been shown to reverse depressive/anxiety-like behavior and induce hippocampal neurogenesis and expression of BDNF protein in mice exposed to chronic mild stress, suggesting its potential as an effective antidepressant and antianxiety agent (Gu et al., 2014).

Improvement in Drug Solubility and Dissolution : Research on valsartan's solid dispersions with alkalizing agents indicates a significant increase in its aqueous solubility and dissolution rate, which may enhance the drug's overall oral bioavailability (Wenhao et al., 2018).

Cardiovascular Applications : Valsartan has been evaluated for its effectiveness in reducing mortality and cardiovascular morbidity in patients with heart failure and/or left ventricular systolic dysfunction after myocardial infarction. It is as effective as captopril in this context and generally well-tolerated (Katherine & G., 2004).

Cognitive Function and Alzheimer's Disease : A study has shown that valsartan can improve memory impairment and attenuate oxidative stress in mice, suggesting its potential use in Alzheimer's disease treatment (Weina et al., 2014).

Hepatic Uptake and Biliary Excretion : Research indicates that OATP1B1 and OATP1B3 uptake transporters and MRP2 efflux transporter are responsible for efficient hepatic transport of valsartan, impacting its hepatic clearance (Wakaba et al., 2006).

Real-World Effectiveness in Hypertension : A translational research program has highlighted the major benefits of valsartan in lowering blood pressure and total cardiovascular risk in a real-world setting (I. et al., 2011).

Pharmacokinetic Interaction with Quercetin : A study demonstrates that quercetin significantly increases the plasma concentration of valsartan, suggesting potential implications for drug interactions and bioavailability enhancement (Venkatesh et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

Número CAS |

1331908-02-1 |

|---|---|

Fórmula molecular |

C24H29N5O3 |

Peso molecular |

438.5 g/mol |

Nombre IUPAC |

3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl-(5,5,5-trideuteriopentanoyl)amino]butanoic acid |

InChI |

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/i1D3 |

Clave InChI |

ACWBQPMHZXGDFX-FIBGUPNXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |

SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |

SMILES canónico |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |

Sinónimos |

N-(1-Oxopentyl)-N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine-d3; _x000B_CGP 48933-d3; Diovan-d3; Nisis-d3; Tareg-d3; Valsartan-d3; _x000B_ |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)

![L-Alanine, 3-[(1-oxo-2-propynyl)amino]- (9CI)](/img/no-structure.png)

![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)

![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)